4-(4-Bromobutoxy)benzaldehyde
Overview
Description
4-(4-Bromobutoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolabile Protecting Group for Aldehydes and Ketones
4-(4-Bromobutoxy)benzaldehyde can be utilized in the field of photolabile protecting groups for aldehydes and ketones. This application is demonstrated in the research by Lu et al. (2003), where compounds like benzaldehyde were released upon light-induced removal of photoremovable protecting groups (Lu, Fedoryak, Moister, & Dore, 2003).
Schiff Base Compound Synthesis
Another significant application is in the synthesis of Schiff base compounds containing a benzene moiety, as investigated by Khalefa (2020). These compounds are derived from reactions involving this compound and have been studied using FT-IR and NMR spectroscopy (Khalefa, 2020).
Synthesis of Cubane Cobalt and Nickel Clusters
Zhang et al. (2013) explored the use of this compound in the synthesis of cubane cobalt and nickel clusters, focusing on their structures and magnetic properties. These complexes are synthesized under solvothermal conditions and are characterized by their unique {M4O4} cubic systems (Zhang et al., 2013).
Structural and Vibrational Spectroscopic Studies
The compound has also been used in structural investigations. Arunagiri et al. (2018) synthesized a novel hydrazone Schiff base compound using this compound and conducted X-ray crystallographic and vibrational spectroscopic studies to explore its properties (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).
Synthetic Improvement in Benzaldehyde Derivatives
Feng (2002) reported on improving the synthetic process of certain benzaldehyde derivatives, where this compound played a key role. This research contributes to the development of more efficient methods for synthesizing complex organic compounds (Feng, 2002).
Enzymatic Production of Benzaldehyde
Takakura et al. (2022) utilized this compound in enzymatic processes for benzaldehyde production, highlighting its role in the food industry for flavoring purposes. This research indicates its potential in biotechnological applications (Takakura, Ono, Danjo, & Nozaki, 2022).
Safety and Hazards
The safety data sheet for benzaldehyde, a related compound, indicates that it is harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools and explosion-proof equipment .
Mechanism of Action
Target of Action
It is known that benzaldehyde derivatives can interact with various biological targets, such as enzymes and receptors, influencing their activity and function .
Mode of Action
It is likely to interact with its targets through covalent or non-covalent interactions, leading to changes in the target’s conformation and function . The bromine atom in the compound could potentially participate in halogen bonding, a type of non-covalent interaction .
Biochemical Pathways
Benzaldehyde derivatives have been shown to participate in various biochemical reactions, such as oxidation and substitution reactions . These reactions can lead to changes in the structure of the compound, potentially affecting downstream biochemical pathways .
Pharmacokinetics
The presence of the bromine atom and the benzaldehyde group could influence its bioavailability and pharmacokinetic properties .
Result of Action
Benzaldehyde derivatives have been shown to exhibit various biological activities, such as antimicrobial and antioxidant activities .
Action Environment
Environmental factors, such as temperature, pH, and the presence of other molecules, could influence the action, efficacy, and stability of 4-(4-Bromobutoxy)benzaldehyde . For instance, the reactivity of the compound could be affected by the pH of the environment, while its stability could be influenced by temperature .
Biochemical Analysis
Biochemical Properties
4-(4-Bromobutoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as papain, a cysteine protease, where it acts as a substrate for reduction reactions . Additionally, this compound can interact with proteins involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions are crucial as they can influence the redox state of cells and impact cellular homeostasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in yeast cells, this compound influences the production of L-phenylacetylcarbinol, a key intermediate in the synthesis of ephedrine and pseudoephedrine . This compound’s impact on cellular metabolism highlights its potential as a biochemical tool for studying metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can act as a substrate for enzyme-catalyzed reactions, such as the reduction by papain-based semisynthetic enzymes . Additionally, it can bind to and inhibit the activity of enzymes involved in oxidative stress response, thereby altering the redox state of cells . These interactions can lead to changes in gene expression and cellular function, making this compound a valuable compound for studying molecular mechanisms in biochemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its efficacy in biochemical assays . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of oxidative stress and metabolic pathways . These temporal effects are crucial for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, this compound can induce oxidative stress and cellular damage, highlighting the importance of dosage optimization in experimental studies . These findings underscore the need for careful consideration of dosage when using this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox homeostasis. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . Additionally, the compound can influence metabolic flux and metabolite levels, making it a valuable tool for studying metabolic pathways in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and accumulate in specific cellular compartments, affecting its localization and activity . These interactions are crucial for understanding the compound’s distribution and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
4-(4-bromobutoxy)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDOEOWTTXZPFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518500 | |
Record name | 4-(4-Bromobutoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10518500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72621-19-3 | |
Record name | 4-(4-Bromobutoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10518500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.